Finrozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

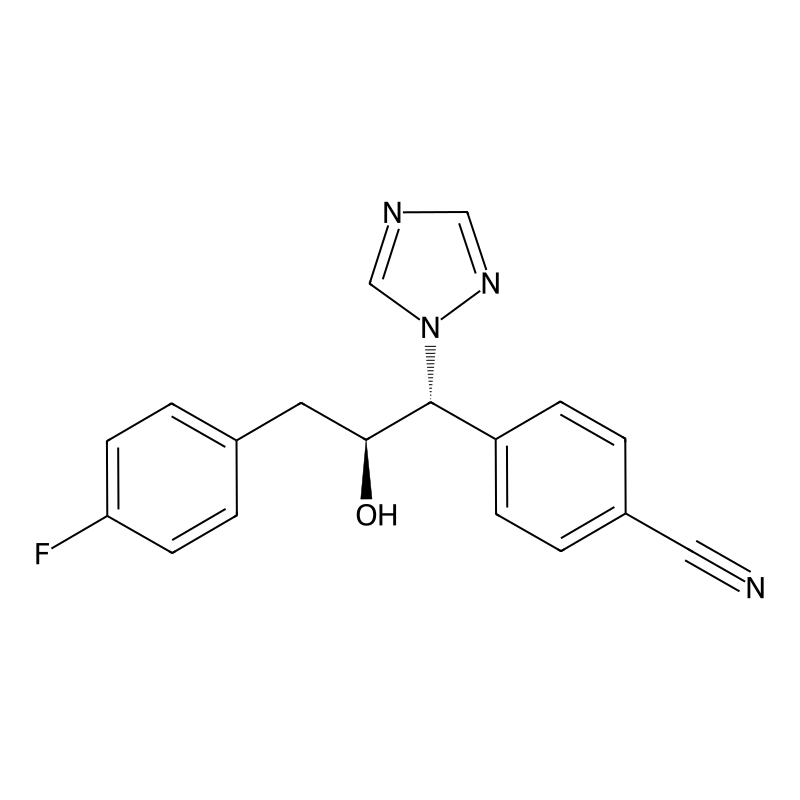

Finrozole, chemically known as 1-(4-fluorophenyl)-3-(2-methylphenyl)-5-(1H-pyrazol-4-yl)urea, is a nonsteroidal competitive aromatase inhibitor with the molecular formula and a molar mass of approximately 322.34 g/mol. It is primarily designed to inhibit the aromatase enzyme, which converts androgens into estrogens, thereby reducing estrogen levels in the body. This mechanism makes Finrozole a candidate for treating conditions associated with elevated estrogen levels, such as hormone-dependent cancers and certain benign conditions like lower urinary tract symptoms .

Finrozole acts by binding to the aromatase enzyme, blocking its active site and preventing the conversion of androgens into estrogens. The chemical reaction can be summarized as follows:

- Aromatase Inhibition:

- Finrozole binds to the heme group of the aromatase enzyme.

- This binding prevents the conversion of testosterone and androstenedione to estradiol and estrone, respectively.

The inhibition is competitive, meaning that Finrozole competes with natural substrates for binding sites on the aromatase enzyme .

Finrozole has demonstrated significant biological activity as an aromatase inhibitor. Clinical studies indicate that it effectively reduces serum estrogen levels in male subjects. The pharmacokinetics of Finrozole show that it reaches peak serum concentrations within 2.5 to 3 hours after administration, with a half-life ranging from approximately 3 to 8 hours depending on the formulation (tablet vs. solution) .

Moreover, Finrozole has shown potential in inhibiting cell proliferation in estrogen-dependent cancer models, suggesting its utility in cancer therapy .

The synthesis of Finrozole involves several key steps:

- Formation of Pyrazole Ring: The initial step typically involves forming a pyrazole ring through a condensation reaction.

- Substitution Reactions: Subsequent reactions involve introducing the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution.

- Urea Formation: Finally, the urea moiety is introduced, completing the synthesis.

Various synthetic routes have been proposed, focusing on optimizing yield and purity while minimizing by-products .

Finrozole is primarily being investigated for its applications in:

- Hormone-dependent Cancers: As an aromatase inhibitor, it may be used in treating breast cancer and other estrogen-sensitive tumors.

- Benign Conditions: It is also being studied for alleviating lower urinary tract symptoms associated with benign prostatic hyperplasia by reducing estrogen levels .

- Research: Its unique mechanism makes it valuable for studying estrogen-related pathways in various biological contexts.

Interaction studies have indicated that Finrozole may affect various metabolic pathways due to its role as an aromatase inhibitor. It has been shown to interact with other drugs metabolized by cytochrome P450 enzymes, necessitating careful management when co-administered with other medications .

Additionally, studies have highlighted its cytotoxic effects on certain cell lines when combined with other agents, suggesting potential combinatorial therapies that could enhance its efficacy against tumors .

Several compounds exhibit similar mechanisms of action as Finrozole. Here are some notable examples:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Anastrozole | Aromatase inhibitor | Competitive inhibition of aromatase | Widely used in breast cancer treatment |

| Letrozole | Aromatase inhibitor | Competitive inhibition of aromatase | Longer half-life compared to Finrozole |

| Exemestane | Aromatase inhibitor | Irreversible inhibition of aromatase | Steroidal structure; different mechanism |

| Formestane | Aromatase inhibitor | Irreversible inhibition of aromatase | Used primarily in postmenopausal women |

Finrozole stands out due to its unique structural characteristics and pharmacokinetic profile, which may offer advantages in specific therapeutic contexts compared to these similar compounds .

Finrozole exhibits characteristic solubility patterns typical of aromatic nitrile compounds with heterocyclic substituents. The compound demonstrates good solubility in dimethyl sulfoxide at 50 mg/mL (155.12 mM) [3], indicating favorable interactions with polar aprotic solvents. However, the poor aqueous solubility inferred from pharmacokinetic studies suggests limited water solubility, which is consistent with the compound's lipophilic character [4].

The calculated partition coefficient (XLogP3-AA) of 2.8 [2] indicates moderate lipophilicity, positioning Finrozole in an optimal range for oral bioavailability according to Lipinski's Rule of Five. This lipophilicity contributes to the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for dissolution. The hydrogen bond donor count of 1 and acceptor count of 5 [2] suggest the compound can form favorable interactions with biological targets while maintaining membrane permeability.

Table 1: Basic Physicochemical Properties of Finrozole

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O | [1] [2] |

| Molecular Weight (g/mol) | 322.34 | [5] [6] [2] |

| CAS Number | 160146-17-8 | [1] [5] [6] [2] |

| InChI Key | SLJZVZKQYSKYNV-ZWKOTPCHSA-N | [6] [2] |

| XLogP3-AA | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass (Da) | 322.122989 | [7] [2] |

| Stereochemistry | RACEMIC | [6] |

| Defined Stereocenters | 2/2 | [6] |

| Optical Activity | (+/-) | [6] |

Table 2: Solubility Characteristics of Finrozole

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | 50 mg/mL (155.12 mM) | [3] |

| Water | Poor solubility (inferred) | [4] |

Thermal Stability and Degradation Kinetics

Thermal stability analysis reveals that Finrozole exhibits temperature-dependent stability characteristics, particularly concerning its triazole moiety. Studies on triazole stability demonstrate that at 35°C, the triazole ring maintains good stability with a pKa of 11.90 and a stability constant of 7.94 × 10¹¹ [8]. However, thermal stability decreases dramatically at elevated temperatures, with the triazole becoming very unstable at 45°C and 55°C [8].

The nitrile functional group generally exhibits good thermal stability under normal storage conditions but becomes susceptible to hydrolysis under extreme thermal stress, particularly in the presence of moisture [9] [10]. This thermal behavior is consistent with other aromatase inhibitors, which generally maintain stability under normal pharmaceutical storage conditions [11].

Table 3: Thermal Stability Characteristics of Finrozole

| Parameter | Value/Observation | Reference |

|---|---|---|

| Triazole pKa at 35°C | 11.90 | [8] |

| Triazole stability at 35°C | Stable (nA = 1.5) | [8] |

| Triazole stability at 45°C | Very unstable | [8] |

| Triazole stability at 55°C | Very unstable | [8] |

| Typical nitrile decomposition | Hydrolysis under extreme conditions | [9] [10] |

| Aromatase inhibitor general stability | Generally stable under normal conditions | [11] |

pH-Dependent Behavior in Aqueous Systems

Finrozole demonstrates distinct pH-dependent stability profiles for its key functional groups. The nitrile moiety exhibits optimal stability under neutral conditions (pH 5-9), with minimal hydrolysis occurring under acidic conditions (pH < 5) [9] [10]. Under basic conditions (pH > 9), partial hydrolysis to amide intermediates becomes possible, while extreme basic conditions (pH 12) can lead to complete hydrolysis to carboxylic acid derivatives [9] [10].

The triazole ring system shows good stability across physiological pH ranges, with a pKa of approximately 11.9 at 35°C [8]. This stability is characteristic of 1,2,4-triazole systems, which are generally resistant to hydrolysis under acidic or basic conditions and metabolic degradation [11]. However, the combination of high pH and elevated temperature can compromise triazole stability [8].

Table 4: pH-Dependent Behavior of Finrozole

| pH Condition | Effect on Nitrile Group | Effect on Triazole Ring | Reference |

|---|---|---|---|

| Acidic pH (< 5) | Stable - minimal hydrolysis | Stable | [9] [10] |

| Neutral pH (5-9) | Most stable condition | Stable (pKa ~11.9) | [9] [8] [11] |

| Basic pH (> 9) | Partial hydrolysis to amide possible | Some instability at high temperature | [9] [8] |

| Extreme Basic pH (12) | Complete hydrolysis to carboxylic acid | Unstable at elevated temperatures | [9] [8] |

The degradation pathways under different pH conditions follow established mechanisms for nitrile hydrolysis. Under acidic conditions, the process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to amide formation and subsequent conversion to carboxylic acid with ammonium salt formation [9] [10]. Basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ions, ultimately yielding carboxylate salts and ammonia [9] [10].

Table 5: Potential Degradation Pathways of Finrozole

| Degradation Pathway | Products | Conditions | Reference |

|---|---|---|---|

| Nitrile hydrolysis (acidic) | Amide → Carboxylic acid + NH4+ | Dilute acid, heat, reflux | [9] [10] |

| Nitrile hydrolysis (basic) | Amide → Carboxylate salt + NH3 | Strong base, heat, reflux | [9] [10] |

| Triazole decomposition | Unstable intermediates (>45°C) | High temperature (>45°C) | [8] |

| Oxidative degradation | Potential oxidation products | Oxidizing conditions | Inferred from structure |

Solid-State Characterization (Polymorphism, Crystallinity)

Limited specific data on Finrozole polymorphism is available in current literature. However, studies on related aromatase inhibitors and crystallization behavior of chiral pharmaceutical compounds suggest potential for multiple solid-state forms. Research on cross-linked antibody fragment crystals for Finrozole separation indicates successful crystallization under controlled conditions [12] [13], suggesting the compound can form stable crystalline structures.

The racemic nature of Finrozole, with two defined stereocenters [6], suggests potential for conglomerate formation or racemic compound crystallization. The molecular structure, containing both polar (triazole, hydroxyl) and non-polar (aromatic, fluorinated) regions, provides multiple sites for intermolecular interactions that could lead to different packing arrangements and potentially distinct polymorphic forms.

The compound's crystallization behavior has been studied in the context of chiral separation, where specific crystallization conditions enabled the formation of cross-linked crystals suitable for enantioselective separation [13]. This indicates that crystal morphology and stability can be controlled through appropriate crystallization parameters, including temperature, solvent selection, and nucleation conditions.

Excipient Compatibility Studies

While specific drug-excipient compatibility studies for Finrozole are not extensively documented in available literature, general principles of pharmaceutical compatibility can be applied based on the compound's chemical structure and functional groups. The presence of a nitrile group, triazole ring, and secondary alcohol creates potential interaction sites with common pharmaceutical excipients.

The nitrile functional group is generally stable with most pharmaceutical excipients under normal storage conditions but may be susceptible to nucleophilic attack by primary and secondary amines present in some excipients [14] [15]. The triazole ring system is typically compatible with most excipients due to its chemical stability [11]. The secondary alcohol group may participate in hydrogen bonding interactions with excipients containing hydroxyl or carbonyl groups.

Based on structural considerations and known interactions of similar compounds, potential compatibility concerns may include:

Reducing sugars: The nitrile group may undergo nucleophilic addition reactions with reducing sugars under stress conditions, similar to other nitrile-containing pharmaceuticals [14] [15].

Metal oxides: Fumed metal oxides could potentially catalyze oxidation reactions, particularly affecting the aromatic rings and the alcohol functionality [14].

Strong bases: Basic excipients may promote hydrolysis of the nitrile group under stress conditions [9] [10].

Moisture-sensitive interactions: The combination of moisture and certain excipients may accelerate degradation pathways, particularly nitrile hydrolysis [14] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Storvik M, Huuskonen P, Kyllönen T, Lehtonen S, El-Nezami H, Auriola S, Pasanen M. Aflatoxin B1--a potential endocrine disruptor--up-regulates CYP19A1 in JEG-3 cells. Toxicol Lett. 2011 May 10;202(3):161-7. doi: 10.1016/j.toxlet.2011.01.028. PubMed PMID: 21296134.

3: Savolainen S, Pakarainen T, Huhtaniemi I, Poutanen M, Mäkelä S. Delay of postnatal maturation sensitizes the mouse prostate to testosterone-induced pronounced hyperplasia: protective role of estrogen receptor-beta. Am J Pathol. 2007 Sep;171(3):1013-22. PubMed PMID: 17640960; PubMed Central PMCID: PMC1959505.

4: Fechner S, Husen B, Thole H, Schmidt M, Gashaw I, Kimmig R, Winterhager E, Grümmer R. Expression and regulation of estrogen-converting enzymes in ectopic human endometrial tissue. Fertil Steril. 2007 Oct;88(4 Suppl):1029-38. PubMed PMID: 17316633.

5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.

6: Parkkinen T, Nevanen TK, Koivula A, Rouvinen J. Crystal structures of an enantioselective fab-fragment in free and complex forms. J Mol Biol. 2006 Mar 24;357(2):471-80. PubMed PMID: 16427081.

7: Vuolanto A, Leisola M, Jokela J. Enantioselective affinity chromatography of a chiral drug by crystalline and carrier-bound antibody fab fragment. Biotechnol Prog. 2004 May-Jun;20(3):771-6. PubMed PMID: 15176881.

8: Li X, Strauss L, Mäkelä S, Streng T, Huhtaniemi I, Santti R, Poutanen M. Multiple structural and functional abnormalities in the p450 aromatase expressing transgenic male mice are ameliorated by a p450 aromatase inhibitor. Am J Pathol. 2004 Mar;164(3):1039-48. PubMed PMID: 14982857; PubMed Central PMCID: PMC1614717.

9: Streng T, Lehtoranta M, Poutanen M, Talo A, Lammintausta R, Santti R. Developmental, estrogen induced infravesical obstruction is reversible in adult male rodents. J Urol. 2002 Nov;168(5):2263-8. PubMed PMID: 12394772.

10: Li X, Wärri A, Mäkelä S, Ahonen T, Streng T, Santti R, Poutanen M. Mammary gland development in transgenic male mice expressing human P450 aromatase. Endocrinology. 2002 Oct;143(10):4074-83. PubMed PMID: 12239119.

11: Lee SB, Mitchell DT, Trofin L, Nevanen TK, Söderlund H, Martin CR. Antibody-based bio-nanotube membranes for enantiomeric drug separations. Science. 2002 Jun 21;296(5576):2198-200. PubMed PMID: 12077410.

12: Ahokoski O, Irjala K, Taalikka M, Manninen P, Halonen K, Kangas L, Salminen E, Huupponen R, Scheinin H. Pharmacokinetics of finrozole (MPV-2213ad), a novel selective aromatase inhibitor, in healthy men. Br J Clin Pharmacol. 2001 Dec;52(6):702-4. PubMed PMID: 11736883; PubMed Central PMCID: PMC2014559.

13: Luukkaa V, Rouru J, Ahokoski O, Scheinin H, Irjala K, Huupponen R. Acute inhibition of oestrogen biosynthesis does not affect serum leptin levels in young men. Eur J Endocrinol. 2000 Feb;142(2):164-9. PubMed PMID: 10664525.

14: Ahokoski O, Irjala K, Huhtala S, Salminen E, Scheinin H, Huupponen R. A double-blind study of MPV-2213ad, a novel aromatase inhibitor, in healthy male subjects. Eur J Clin Pharmacol. 1999 Mar;55(1):27-34. PubMed PMID: 10206081.

15: Ahokoski O, Irjala K, Huupponen R, Halonen K, Salminen E, Scheinin H. Hormonal effects of MPV-2213ad, a new selective aromatase inhibitor, in healthy male subjects. A phase I study. Br J Clin Pharmacol. 1998 Feb;45(2):141-6. PubMed PMID: 9491826; PubMed Central PMCID: PMC1873353.